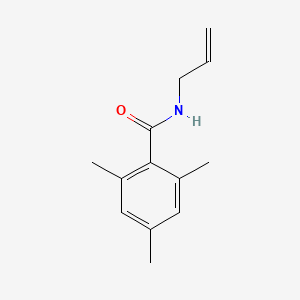

N-allyl-2,4,6-trimethylbenzamide

Description

It is synthesized via Procedure B, yielding 52% as a white solid . Characterization includes ¹H NMR (allyl protons at δ 5.24–5.93 ppm and aromatic methyl groups at δ 2.25 ppm) and HRMS confirmation of molecular weight .

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2,4,6-trimethyl-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C13H17NO/c1-5-6-14-13(15)12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3,(H,14,15) |

InChI Key |

LTYHYYCUTLGPHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,4,6-trimethylbenzamide can be achieved through the direct condensation of 2,4,6-trimethylbenzoic acid with allylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Additionally, ultrasonic irradiation has been reported to accelerate the reaction and improve the overall yield of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group of the amide can be reduced to form an amine.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-allyl-2,4,6-trimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the interactions of amides with biological molecules.

Industry: Used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-allyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The allyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Substituent Effects :

- Acyl Group : Electron-rich mesityl (7c, 3i) vs. electron-deficient trichloroacetyl (2a) vs. conjugated cinnamoyl (3k). The mesityl group enhances steric hindrance, reducing reactivity in nucleophilic reactions compared to trichloroacetyl derivatives .

- N-Alkyl Group : Allyl (7c, 2a) vs. cyclopropyl (3i, 3k) vs. benzyl (8a). Cyclopropyl groups (3i) improve crystallinity (mp 133–135°C) due to rigid geometry, while allyl groups (7c) offer unsaturated bonds for further reactions .

Synthesis Efficiency :

- Procedure A (K₂CO₃ in o-xylene) yields higher for cyclopropyl derivatives (3i: 92%) , while Procedure B (unspecified conditions) gives moderate yields for allyl/benzyl analogs (7c: 52%, 8a: 58%) .

Physicochemical and Spectroscopic Differences

Functional and Reactivity Insights

- Steric Effects : Mesityl groups (7c, 3i) hinder nucleophilic attack at the carbonyl carbon, contrasting with less hindered trichloroacetamide (2a) .

- Electronic Effects : Trichloroacetyl (2a) withdraws electron density, increasing electrophilicity, while mesityl groups (7c) donate electrons, stabilizing the carbonyl .

- Applications : Allyl-substituted amides (7c, 2a) are intermediates in cross-coupling reactions, whereas cyclopropyl derivatives (3i, 3k) are explored in medicinal chemistry for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.